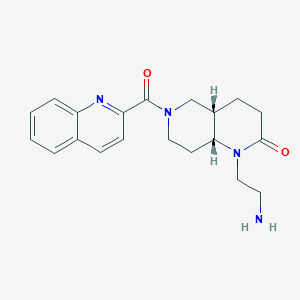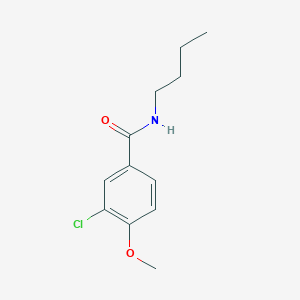![molecular formula C16H16ClN3O3 B5290397 N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5290397.png)
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as CDPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of various signaling pathways involved in cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has several advantages for use in lab experiments, including its relatively low toxicity and high specificity for cancer cells. However, this compound also has limitations, including its low solubility in water and its potential to interact with other compounds in the body, which may affect its efficacy.
Future Directions
There are several potential future directions for research on N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other diseases, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-tumor and anti-inflammatory effects, which may lead to the development of more effective treatments for cancer and other diseases.
Synthesis Methods
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroformate, followed by the reaction of the resulting product with 2-amino-4-picoline and hydroxylamine hydrochloride. The final step involves the reaction of the intermediate product with pyridine-4-carboxylic acid to yield this compound.
Scientific Research Applications
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and other diseases. Scientific research has shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-7-13(8-11(2)15(10)17)22-9-14(21)23-20-16(18)12-3-5-19-6-4-12/h3-8H,9H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPCHNYXKJPPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-fluorophenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5290314.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290318.png)


![4-(2,6-dimethylpyridin-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B5290341.png)
![3-(4-fluorophenyl)-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5290342.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[(2-methyl-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5290354.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5290358.png)

![N-(1-ethyl-1-methylpropyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5290376.png)
![N~2~,N~2~-dimethyl-N~1~-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pentane-1,2-diamine](/img/structure/B5290379.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5290392.png)
![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5290393.png)
